molecular formula C7H6BrNO3 B1341249 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid CAS No. 872277-46-8

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B1341249
CAS RN: 872277-46-8
M. Wt: 232.03 g/mol
InChI Key: XQGZLHVWYFHNLH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid (5-Br-2-oxo-PAA) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in water, alcohol, and other polar solvents. 5-Br-2-oxo-PAA is a versatile compound that is used in many different types of research, including synthetic organic chemistry, medicinal chemistry, and biochemistry. Its unique structure and reactivity make it a valuable tool for scientists.

Scientific Research Applications

Synthesis of Novel Compounds

  • The exploration into cyclic GABA-GABOB analogues highlights the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, regarded as cyclic derivatives of 4-aminoisocrotonic acid or dehydration products of 4-hydroxy-2-pyrrolidinones. These compounds are potentially active in learning and memory processes, showcasing the chemical versatility of pyridinyl-acetic acid derivatives in synthesizing compounds that might influence neurological functions (Pinza & Pifferi, 1978).

Advancements in Heterocyclic Chemistry

  • Research on hydrazones and the bromination of benzylidene 2-pyridylhydrazone in acetic acid led to the discovery of benzylidene 2-(N-bromopyridylium)-hydrazone bromide, which paves the way for the synthesis of 3-phenyl-s-triazolo[4,3-a] pyridine. This work contributes to the development of new heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Gibson, 1963).

Organic Synthesis and Methodology

  • A straightforward synthesis method for 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives via a domino Michael addition-cyclization reaction demonstrates the versatility of pyridinyl-acetic acid derivatives in organic synthesis. This method emphasizes the efficiency and practicality of synthesizing complex molecules without catalysts and under solvent-free conditions, offering a valuable approach for the development of novel organic compounds (Alizadeh & Rezvanian, 2012).

Material Science and Luminescence

  • The study of pyridylthiazoles showcases the absorption, fluorescence, and excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, revealing high fluorescence quantum yields and large Stokes shifts. These properties suggest potential applications in metal sensing and as laser dyes, highlighting the functional material applications of pyridinyl-acetic acid derivatives (Grummt, Weiss, Birckner, & Beckert, 2007).

properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZLHVWYFHNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

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